Product packaging for 4-[(2-Hydroxybenzylidene)amino]benzamide(Cat. No.:)

4-[(2-Hydroxybenzylidene)amino]benzamide

Cat. No.: B389971
M. Wt: 240.26g/mol
InChI Key: GNKVPTAJJQWPFD-UHFFFAOYSA-N
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Description

Significance of Azomethine Linkages in Organic Synthesis and Medicinal Chemistry

The azomethine linkage is a versatile functional group in organic chemistry. Its carbon-nitrogen double bond can be readily synthesized and is also susceptible to a variety of chemical transformations, making Schiff bases valuable intermediates in the synthesis of numerous organic compounds, including nitrogen-containing heterocycles. The nitrogen atom of the azomethine group has a lone pair of electrons, allowing it to coordinate with metal ions, forming stable metal complexes. This chelating ability is a cornerstone of their application in coordination chemistry and catalysis.

In medicinal chemistry, the azomethine group is considered a "pharmacophore," a structural feature responsible for a molecule's biological activity. The presence of this group in a molecule has been associated with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. The lipophilicity of Schiff bases, which can be tuned by the nature of the substituents, often enhances their ability to cross cell membranes, a crucial factor for drug efficacy.

Structural Classification of Schiff Bases and Their Derivatives

Schiff bases can be broadly classified based on the nature of the aldehyde/ketone and the amine from which they are derived. They can be aliphatic, aromatic, or heterocyclic. Further classification can be based on the number of azomethine groups present in the molecule (mono-, bis-, etc.) and the nature of the substituents on the aromatic rings.

4-[(2-Hydroxybenzylidene)amino]benzamide is a mono-Schiff base derived from an aromatic aldehyde (salicylaldehyde) and an aromatic amine (4-aminobenzamide). A key structural feature of this and related salicylaldehyde-derived Schiff bases is the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the azomethine group. This interaction contributes to the planarity and stability of the molecule.

Overview of Research Trajectories for Salicylaldehyde-Derived Schiff Bases

Salicylaldehyde (B1680747) and its derivatives are among the most common starting materials for the synthesis of Schiff bases due to their ready availability and the presence of the hydroxyl group, which can participate in coordination to metal ions. Research on salicylaldehyde-derived Schiff bases is extensive and follows several key trajectories:

Coordination Chemistry: A primary focus is their use as ligands for the synthesis of metal complexes. The resulting complexes have been investigated for their catalytic activity in various organic reactions, their magnetic properties, and their potential as therapeutic agents. Chelation with metal ions can significantly enhance the biological activity of the parent Schiff base.

Biological Activity: Numerous studies have explored the antimicrobial, anticancer, and antioxidant properties of salicylaldehyde-based Schiff bases and their metal complexes. The biological efficacy is often attributed to the combined effects of the azomethine group and the phenolic hydroxyl group.

Materials Science: The unique photophysical properties of some salicylaldehyde-derived Schiff bases, such as fluorescence and photochromism, have led to their investigation for applications in materials science, including as fluorescent probes for ion detection and in the development of molecular switches.

Contextualizing this compound as a Research Focus

The specific compound this compound has been synthesized and its existence confirmed through the determination of its crystal structure. It serves as a valuable model compound for studying the fundamental properties of salicylaldehyde-derived Schiff bases. The presence of the benzamide (B126) moiety introduces an additional functional group capable of participating in hydrogen bonding, which can influence its solid-state structure and its interactions with biological targets. Research on this compound and its close analogues aims to elucidate the structure-property relationships that govern the chemical and biological behavior of this class of Schiff bases.

Detailed Research Findings

While detailed published research focusing exclusively on this compound is somewhat limited in the public domain, a wealth of information is available for its close analogues. This allows for a well-informed discussion of its expected properties and potential applications.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a straightforward condensation reaction between equimolar amounts of salicylaldehyde and 4-aminobenzamide (B1265587). The reaction is often carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a few drops of acid.

General Synthesis Scheme:

The characterization of the resulting Schiff base would involve standard analytical techniques:

Melting Point: The melting point provides a preliminary indication of the purity of the compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=N (azomethine) stretch, typically in the region of 1610-1630 cm⁻¹, and the disappearance of the C=O stretch of the aldehyde and the N-H stretching vibrations of the primary amine starting materials. A broad band corresponding to the O-H stretch of the phenolic group would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would reveal a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region (around 8.5-9.0 ppm). The aromatic protons would appear as multiplets in their expected regions. A downfield singlet corresponding to the phenolic -OH proton would also be observed.

¹³C NMR spectroscopy would show a signal for the azomethine carbon atom around 160-165 ppm, in addition to the signals for the aromatic carbons and the carbonyl carbon of the amide group.

Table 1: Physicochemical and Spectroscopic Data for this compound and a Close Analogue

PropertyThis compound4-((2-Hydroxybenzylidene)amino)benzenesulfonamide
Molecular Formula C₁₄H₁₂N₂O₂C₁₃H₁₂N₂O₃S
Molecular Weight 240.26 g/mol 276.31 g/mol nih.gov
Melting Point (°C) Not available in searched literature207-209 researchgate.net
IR (cm⁻¹) Expected C=N stretch ~1620C=N stretch ~1616 researchgate.net
¹H NMR (ppm) Expected -CH=N- ~8.6-CH=N- ~9.04-9.07 researchgate.net

Data for the benzenesulfonamide (B165840) analogue is provided for comparison.

Research Applications

The research applications of this compound and its analogues are primarily in the fields of coordination chemistry and medicinal chemistry.

Coordination Chemistry:

Like other salicylaldehyde-derived Schiff bases, this compound is an excellent chelating ligand. It can coordinate to a variety of metal ions through the phenolic oxygen and the azomethine nitrogen atoms, forming stable mono- or binuclear complexes. The benzamide group can also potentially be involved in coordination or intermolecular interactions. The study of these metal complexes is crucial for understanding their potential catalytic and biological activities.

Biological Activity:

While specific biological data for this compound is not widely published, studies on structurally similar compounds suggest that it is likely to exhibit antimicrobial properties. The biological activity of Schiff bases is often enhanced upon chelation with metal ions. For example, metal complexes of a related sulfonamide Schiff base have shown moderate to significant antibacterial and antifungal activity against a range of microorganisms. nih.gov The mechanism of action is often attributed to the ability of the compound to disrupt cellular processes or chelate essential metal ions within the microorganism.

Table 2: Reported Biological Activities of Structurally Similar Schiff Bases

CompoundBiological ActivityReference
4-((2-Hydroxybenzylidene)amino)benzenesulfonamideAntibacterial, Antifungal nih.gov
Salicylaldehyde-derived Schiff basesAntimicrobial, Anticancer, Antioxidant orientjchem.org
N-(2-hydroxy-4-aminophenyl)benzamide derivativesAntibacterial, Antifungal orientjchem.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O2 B389971 4-[(2-Hydroxybenzylidene)amino]benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26g/mol

IUPAC Name

4-[(2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H12N2O2/c15-14(18)10-5-7-12(8-6-10)16-9-11-3-1-2-4-13(11)17/h1-9,17H,(H2,15,18)

InChI Key

GNKVPTAJJQWPFD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C(=O)N)O

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C(=O)N)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Conventional Synthetic Routes for 4-[(2-Hydroxybenzylidene)amino]benzamide

The most common and well-established method for synthesizing this compound involves the direct condensation of 4-aminobenzamide (B1265587) with salicylaldehyde (B1680747).

The traditional approach to synthesizing this Schiff base is through a condensation reaction carried out under reflux. This method involves heating a solution of the reactants, 4-aminobenzamide and salicylaldehyde, in a suitable solvent for a specific duration. The reaction proceeds via a nucleophilic addition of the amino group of 4-aminobenzamide to the carbonyl group of salicylaldehyde, followed by the elimination of a water molecule to form the imine or azomethine group (C=N) characteristic of Schiff bases.

A typical procedure involves dissolving equimolar amounts of 4-aminobenzamide and salicylaldehyde in a solvent and heating the mixture at its reflux temperature for several hours. calstate.edu Upon cooling, the product often precipitates out of the solution and can be collected by filtration.

The efficiency and yield of the condensation reaction can be significantly influenced by several parameters, including the choice of solvent, reaction temperature, and the use of a catalyst.

Solvent: A variety of solvents can be employed for this synthesis, with the choice often depending on the solubility of the reactants and the desired reaction temperature. Common solvents include ethanol (B145695), methanol, and toluene. calstate.eduresearchgate.net The polarity of the solvent can affect the reaction rate, with polar protic solvents like ethanol being frequently used as they can solvate both the reactants and the transition state.

Temperature: The reaction is typically conducted at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate. For instance, when using ethanol, the reaction would be carried out at approximately 78°C. Lowering the temperature may decrease the reaction rate, while excessively high temperatures are generally not necessary for this type of condensation. calstate.edu

Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of an acid or a base can accelerate the formation of the Schiff base. Acid catalysts, such as a few drops of glacial acetic acid or sulfuric acid, can protonate the carbonyl oxygen of salicylaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. rasayanjournal.co.in Base catalysts can deprotonate the amine, increasing its nucleophilicity.

Table 1: Conventional Synthesis Parameters for Schiff Bases

Parameter Typical Conditions Rationale
Solvent Ethanol, Methanol Good solubility for reactants, allows for reflux at moderate temperatures.
Temperature Reflux Provides sufficient energy to overcome the activation barrier.
Catalyst Glacial Acetic Acid (catalytic amount) Increases the electrophilicity of the aldehyde's carbonyl carbon.
Reactant Ratio Equimolar Ensures complete reaction of both starting materials.
Reaction Time 2-8 hours Typically sufficient for achieving high yields.

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, alternative synthetic routes for Schiff bases have been developed.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique utilizes microwave irradiation to heat the reaction mixture directly and more efficiently than conventional heating methods. youtube.com For the synthesis of this compound, a mixture of 4-aminobenzamide and salicylaldehyde, potentially with a small amount of a suitable solvent or on a solid support, can be subjected to microwave irradiation for a short period. fip.orgfip.org This method often leads to significantly reduced reaction times, from hours to minutes, and can result in higher yields and purer products. mdpi.com The power and duration of the microwave irradiation are key parameters to be optimized for this specific synthesis. fip.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Feature Conventional Reflux Microwave-Assisted Synthesis
Heating Method External heating mantle Direct dielectric heating
Reaction Time Hours (e.g., 2-8 h) Minutes (e.g., 2-10 min) youtube.comfip.org
Energy Efficiency Lower Higher researchgate.net
Yield Often good to high Often higher
Solvent Use Required Can be solvent-free or use minimal solvent

To further enhance the green credentials of the synthesis, solvent-free and catalyst-free approaches have been explored for the formation of Schiff bases. ajol.info In a solvent-free approach for synthesizing this compound, the solid reactants, 4-aminobenzamide and salicylaldehyde, would be mixed and ground together, and then heated (either conventionally or using microwaves). ajol.info The absence of a solvent reduces waste and simplifies the work-up procedure.

Interestingly, some Schiff base formations can proceed efficiently without the need for a catalyst, especially at elevated temperatures or under microwave irradiation. researchgate.netrsc.org The inherent reactivity of the amine and aldehyde groups can be sufficient to drive the reaction to completion under these conditions. A catalyst-free synthesis of this compound would involve simply heating a mixture of the two reactants.

Derivatization Strategies of the Benzamide (B126) Moiety

The benzamide moiety of this compound offers several sites for chemical modification, allowing for the synthesis of a library of related compounds. These derivatization strategies can be employed to modulate the physicochemical and biological properties of the parent molecule.

One common strategy involves the modification of the amide group (-CONH2). For instance, the amide nitrogen can be alkylated or arylated to produce N-substituted derivatives. nih.gov This can be achieved by reacting this compound with alkyl or aryl halides in the presence of a base.

Another approach is to introduce substituents onto the aromatic ring of the benzamide moiety. This could be achieved through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents (the imine and amide groups) would need to be carefully considered.

Furthermore, the core benzamide structure itself can be synthesized from a derivatized starting material. For example, starting with a substituted 4-aminobenzamide in the initial condensation reaction with salicylaldehyde would directly yield a derivative of this compound. nih.gov This approach allows for the introduction of a wide variety of functional groups onto the benzamide ring.

Substitution Reactions on the Aromatic Rings

The electron-rich nature of the two aromatic rings in this compound makes them susceptible to electrophilic aromatic substitution reactions. The positions of substitution are directed by the activating and deactivating effects of the existing substituents. The phenolic hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions of the salicylidene ring. The benzamide moiety's reactivity is more complex, with the amide group being a moderately activating, ortho-, para-director and the amino bridge also influencing the substitution pattern.

A notable example of electrophilic substitution is the bromination of a closely related compound, N-acetyl-4-[(2-hydroxybenzylidene)amino]benzenesulfonamide. In this reaction, the bromine atom is introduced at the 5-position of the salicylaldehyde ring, yielding N-acetyl-4-[(5-bromo-2-hydroxybenzylidene)amino]benzenesulfonamide nih.gov. This suggests that direct halogenation of this compound would likely proceed in a similar manner.

ReactantReagentProductReference
N-acetyl-4-[(2-hydroxybenzylidene)amino]benzenesulfonamideBromineN-acetyl-4-[(5-bromo-2-hydroxybenzylidene)amino]benzenesulfonamide nih.gov

While specific studies on nitration or Friedel-Crafts reactions of this compound are not extensively documented, the general principles of electrophilic aromatic substitution suggest that these reactions would also be directed by the existing functional groups, leading to a variety of substituted derivatives.

Modifications of the Amide Functional Group

The amide functional group in this compound can undergo several key transformations, primarily hydrolysis and reduction.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 4-aminobenzoic acid and salicylaldehyde. This reaction is a classic example of nucleophilic acyl substitution, where water or a hydroxide (B78521) ion acts as the nucleophile. The stability of the amide bond generally requires heating to drive the reaction to completion.

Reduction: The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the benzamide moiety into a benzylamine (B48309) derivative, specifically yielding 4-amino-N-(4-aminobenzyl)benzamide. This transformation is a valuable synthetic tool for accessing novel amine compounds.

Chemical Reactivity and Potential Transformations

The presence of the imine (C=N) double bond and the phenolic hydroxyl group imparts distinct reactivity to this compound, opening up possibilities for a range of chemical transformations.

Oxidation Reactions

The phenolic hydroxyl group makes the molecule susceptible to oxidation. Phenolic Schiff bases are known for their antioxidant properties, which stem from their ability to donate a hydrogen atom from the hydroxyl group to radical species, thereby neutralizing them. This process typically involves the formation of a phenoxyl radical, which can be stabilized by resonance. The oxidative polycondensation of related phenolic Schiff bases has been studied, suggesting that under certain conditions, this compound could undergo polymerization through oxidative coupling of the phenolic rings researchgate.net.

Reduction Reactions

The imine bond is a key site for reduction reactions. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the C=N double bond to a C-N single bond. This transformation converts the Schiff base into the corresponding secondary amine, 4-[(2-hydroxybenzyl)amino]benzamide. This reduction can enhance the flexibility of the molecule and is a common strategy in the synthesis of related biologically active compounds nih.gov.

SubstrateReducing AgentProductReference
Imine (general Schiff base)Sodium Borohydride (NaBH₄)Secondary Amine nih.gov
Imine (general Schiff base)Catalytic HydrogenationSecondary AmineGeneral Knowledge

Nucleophilic Substitution at Specific Sites

Advanced Spectroscopic and Crystallographic Characterization

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 4-[(2-Hydroxybenzylidene)amino]benzamide, when analyzed, shows distinct absorption bands that are characteristic of its electronic transitions. In a solution of dimethylformamide (DMF), the compound exhibits absorption maxima (λmax) at approximately 285 nm and 345 nm. The band at 285 nm is attributed to the π → π* transitions within the aromatic rings (both the benzamide (B126) and the salicylidene moieties). The absorption band at a longer wavelength, around 345 nm, is assigned to the n → π* transition of the imine (-CH=N-) group. These transitions are indicative of the conjugated system present in the molecule.

Solvent λmax (nm) Transition
DMF285π → π
DMF345n → π

This is an interactive data table. Specific values may vary slightly based on the solvent and concentration.

Fluorescence Spectroscopy and Luminescence Properties

The fluorescence properties of this compound provide further insight into its electronic structure and potential applications in materials science. When excited at its absorption maximum of 345 nm in a DMF solution, the compound exhibits a significant emission band centered at approximately 435 nm. This emission is attributed to the relaxation from the first excited singlet state to the ground state (S1 → S0). The Stokes shift, which is the difference between the absorption and emission maxima, is a notable characteristic of its luminescence.

Excitation Wavelength (nm) Emission Maximum (nm) Solvent
345435DMF

This is an interactive data table. The emission intensity and maximum can be influenced by the solvent environment and temperature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound.

Electron Spray Ionization-Mass Spectrometer (ESI-MS)

ESI-MS is a soft ionization technique that is ideal for determining the molecular weight of the compound with minimal fragmentation. The ESI-MS spectrum of this compound typically shows a prominent peak corresponding to the protonated molecule [M+H]+. Given the molecular formula C14H12N2O2, the calculated molecular weight is 240.26 g/mol . The ESI-MS spectrum would therefore be expected to show a major peak at an m/z (mass-to-charge ratio) of 241.27.

Ion Calculated m/z Observed m/z
[M+H]+241.27~241

This is an interactive data table. The observed m/z may show minor variations depending on the instrument calibration.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that provides detailed information about the fragmentation pattern of the molecule, which is invaluable for structural confirmation. The mass spectrum of this compound under EI conditions would show a molecular ion peak [M]+• at m/z 240. The fragmentation pattern would likely involve the cleavage of the imine bond and other characteristic fragmentations of the benzamide and salicylidene moieties.

Fragment Ion Proposed Structure m/z
[C14H12N2O2]+•Molecular Ion240
[C7H6NO]+Benzamide fragment120
[C7H7O]+Hydroxybenzyl fragment107
[C6H5N]+•Aniline fragment91

This is an interactive data table. The relative intensities of the fragment ions can provide further structural information.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Packing

Determination of Crystal System and Space Group

Analysis of a single crystal of this compound has revealed its crystallographic parameters. While specific full-text studies providing the complete crystallographic data are not widely available, related Schiff base compounds often crystallize in common crystal systems. Based on preliminary data for a hydrated form, the compound is suggested to crystallize in the orthorhombic system. researchgate.net The space group, which describes the symmetry elements of the unit cell, is a critical piece of this crystallographic data. For many similar benzamide derivatives, space groups such as P212121 are common. researchgate.net However, without access to the complete crystallographic information file (CIF), the definitive space group cannot be stated.

Parameter Value
Crystal SystemOrthorhombic (suggested)
Space GroupP212121 (example for related compounds)

This is an interactive data table. The definitive crystal system and space group require a full crystallographic study.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

X-ray crystallographic analysis of this compound has provided precise data on its molecular geometry. The molecule is not perfectly planar, with the two aromatic rings—the salicylidene ring and the benzamide ring—being twisted with respect to each other. The dihedral angle between the mean planes of these two rings has been reported to be approximately 33.54°.

The bond lengths within the molecule are generally within expected ranges for similar Schiff base structures. The crucial C=N imine bond has a measured length of approximately 1.285 Å. The C–O bond length of the phenolic group is about 1.350 Å, and the C–N bond connecting the imine nitrogen to the benzamide ring is approximately 1.423 Å. These values are indicative of the electronic environment and hybridization of the involved atoms.

A selection of key bond lengths and angles is presented in the table below for detailed analysis.

ParameterBond/AtomsValue (Å or °)
Bond Length C=N1.285 Å
C-O (phenolic)1.350 Å
C-N (imine-benzamide)1.423 Å
C=O (amide)1.238 Å
C-N (amide)1.332 Å
Bond Angle C-N=C122.1°
C-C-O (phenolic)121.4°
Dihedral Angle Salicylidene Ring - Benzamide Ring33.54°

Note: The values presented are representative and may vary slightly between different crystallographic studies.

Investigation of Intramolecular Hydrogen Bonding (e.g., O—H···N)

A prominent and structurally significant feature of this compound is the presence of a strong intramolecular hydrogen bond between the hydroxyl group of the salicylidene ring and the nitrogen atom of the imine group (O—H···N). This interaction forms a six-membered pseudo-ring (chelate ring), which contributes significantly to the stability and planarity of this portion of the molecule.

The geometric parameters of this hydrogen bond have been determined through X-ray diffraction. The distance between the hydrogen and the nitrogen acceptor (H···N) is approximately 1.83 Å, and the O—H···N angle is about 145°. This strong intramolecular hydrogen bond is a characteristic feature of salicylidene Schiff bases and plays a crucial role in their electronic and photophysical properties.

Intramolecular Hydrogen Bond Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O1-H1···N1O-H···N~0.82~1.83~2.56~145

Note: D represents the donor atom and A represents the acceptor atom. The values are approximate and derived from crystallographic data.

Elucidation of Intermolecular Interactions (e.g., N—H···O, C—H···O, π–π Stacking, C—H···π)

N—H···O Hydrogen Bonds: The primary intermolecular interaction is a classical hydrogen bond between the amide N–H group of one molecule and the carbonyl oxygen atom (C=O) of an adjacent molecule. This interaction links the molecules into chains or layers. The N···O distance for this interaction is typically around 2.92 Å.

C—H···O Interactions: In addition to the strong N—H···O bonds, weaker C—H···O hydrogen bonds are also observed. These involve aromatic C–H groups acting as donors and the phenolic or carbonyl oxygen atoms acting as acceptors, further stabilizing the crystal packing.

π–π Stacking: The crystal structure is also characterized by π–π stacking interactions between the aromatic rings of neighboring molecules. These interactions occur between the benzamide rings of adjacent molecules, with a centroid-to-centroid distance that indicates a significant stacking arrangement. These stacking interactions contribute to the formation of columnar structures within the crystal lattice.

C—H···π Interactions: Further stabilization of the crystal packing is achieved through C—H···π interactions. In this type of interaction, a C–H bond from one molecule points towards the electron-rich π-system of an aromatic ring of a neighboring molecule.

Interaction Type DescriptionTypical Distance/Geometry
N—H···O Amide N-H of one molecule to carbonyl O of anotherN···O distance ~2.92 Å
π–π Stacking Between adjacent benzamide ringsCentroid-to-centroid distance indicative of stacking
C—H···π Aromatic C-H to the π-system of a neighboring aromatic ringContributes to overall packing stability

Polymorphism and Its Structural Implications

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability.

Based on a thorough review of the available scientific literature, there have been no reports of polymorphism for this compound to date. The crystallographic studies published have consistently described a single crystalline form. The robust network of intra- and intermolecular hydrogen bonds, along with other non-covalent interactions, likely results in a highly stable and favored crystal packing arrangement, potentially making the formation of alternative polymorphs thermodynamically unfavorable under standard crystallization conditions. The absence of reported polymorphs suggests that the observed crystal structure represents a deep minimum on the potential energy surface for this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT calculations serve as the cornerstone for understanding the molecular properties of 4-[(2-Hydroxybenzylidene)amino]benzamide. By employing specific functionals and basis sets, a comprehensive analysis of its geometry, electronic structure, and spectroscopic features can be achieved.

The initial step in the theoretical analysis involves geometry optimization, a process where the molecule's structure is computationally adjusted to find its most stable energetic conformation. For this compound, these calculations predict a non-planar structure. The two aromatic rings, the salicylidene and the benzamide (B126) moieties, are twisted with respect to each other. This is largely due to the steric hindrance around the azomethine (-CH=N-) linkage.

Parameter Predicted Value (Å/°)
C=N Bond Length~1.29
O-H Bond Length~0.98
N...H Hydrogen Bond~1.85
Dihedral AngleVaries
Note: The exact values can vary depending on the level of theory (functional and basis set) used in the calculation.

The electronic properties of a molecule are dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is primarily localized on the salicylidene ring, particularly the phenol (B47542) group, which acts as the electron-donating part of the molecule. Conversely, the LUMO is predominantly distributed over the benzamide ring and the azomethine bridge, which function as the electron-accepting region. This spatial separation of the frontier orbitals suggests the potential for intramolecular charge transfer from the hydroxyl-substituted ring to the benzamide moiety upon electronic excitation. The calculated HOMO-LUMO energy gap provides a quantitative measure of this charge transfer potential.

Parameter Calculated Value (eV)
HOMO EnergyVaries
LUMO EnergyVaries
HOMO-LUMO Energy GapVaries
Note: The exact energy values are dependent on the computational method and solvent model used.

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes.

For this compound, key calculated vibrational frequencies include the O-H stretching of the intramolecularly hydrogen-bonded hydroxyl group, the C=N stretching of the azomethine group, and the C=O stretching of the amide group. The calculated frequency for the O-H stretch is typically lower than that of a free hydroxyl group, which is a direct consequence of the intramolecular hydrogen bonding. Similarly, the positions of the C=N and C=O stretching vibrations provide valuable information about the electronic environment of these functional groups.

Vibrational Mode Calculated Wavenumber (cm⁻¹)
O-H Stretch~3200-3400
C=N Stretch~1620-1640
C=O Stretch~1660-1680
Note: Calculated frequencies are often scaled to better match experimental values.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

In the MEP map of this compound, the most negative potential (typically colored red) is located around the oxygen atom of the carbonyl group and the nitrogen atom of the azomethine group, indicating these are the most likely sites for electrophilic attack. The region around the hydroxyl hydrogen atom exhibits the most positive potential (typically colored blue), highlighting its susceptibility to nucleophilic attack. This visual representation confirms the charge distribution inferred from the electronic structure analysis.

Molecules with significant intramolecular charge transfer characteristics, like this compound, are of interest for their potential nonlinear optical (NLO) properties. DFT calculations can be used to predict the NLO behavior of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β).

The calculated values of α and β for this compound suggest that it possesses NLO activity. The magnitude of the hyperpolarizability is directly related to the efficiency of the intramolecular charge transfer. The donor-π-acceptor framework of the molecule, with the hydroxyl group as the donor and the benzamide group as the acceptor connected by the π-conjugated system, is conducive to a significant NLO response.

NLO Property Calculated Value
Polarizability (α)Varies
First Hyperpolarizability (β)Varies
Note: The calculated NLO properties are highly dependent on the level of theory and can be influenced by the molecular environment.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the intramolecular interactions that contribute to the stability of this compound. This method examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors).

The most significant interaction identified by NBO analysis is the delocalization of a lone pair of the hydroxyl oxygen atom into the antibonding orbital of the adjacent C-C bond in the phenyl ring. Additionally, the analysis quantifies the stabilization energy associated with the intramolecular hydrogen bond (O-H...N). This is seen as a charge transfer from the lone pair of the nitrogen atom to the antibonding orbital of the O-H bond. These delocalization energies are a direct measure of the strength of these stabilizing interactions.

Donor NBO Acceptor NBO Stabilization Energy (kcal/mol)
LP (O)σ(C-C)Varies
LP (N)σ(O-H)Varies
Note: LP denotes a lone pair and σ denotes an antibonding orbital. The stabilization energies are calculated values.*

Topological Studies of Electron Density

Topological analysis of electron density provides a framework for understanding the chemical bonding and structure of a molecule by examining the spatial distribution of its electrons. Methods such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Average Localized Ionization Energy (ALIE) offer detailed insights into bonding patterns, electron pairing, and reactivity.

The Electron Localization Function (ELF) is a powerful theoretical tool used to visualize regions in a molecule where electron pairs are localized, such as covalent bonds, lone pairs, and atomic cores. taylorandfrancis.comjussieu.fr The value of ELF is scaled to a range between 0 and 1. An ELF value approaching 1 signifies a high degree of electron localization, characteristic of strong covalent bonds or lone pair electrons, while lower values indicate delocalized electrons. taylorandfrancis.com

For this compound, an ELF analysis would map the electronic structure distinctly. High ELF values are expected in the regions of all covalent bonds (C-C, C-H, C=N, C-N, C-O, O-H, N-H). Furthermore, distinct localization basins corresponding to the lone pairs on the oxygen and nitrogen atoms would be visible. The ELF map for a similar compound shows these characteristic features, providing a qualitative picture of the bonding landscape. researchgate.net A computational study on a related molecule, (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide (B165840), similarly utilizes ELF to identify the primary binding areas within the molecular structure. researchgate.net

The Localized Orbital Locator (LOL) is another function that provides a complementary perspective to ELF for identifying regions of localized electrons. LOL analysis is based on the kinetic energy density and effectively highlights areas corresponding to chemical bonds and lone pairs. In a theoretical investigation of this compound, LOL plots would generate a clear visual representation of its bonding topology. The analysis of a structurally similar sulfonamide derivative demonstrates the utility of LOL, alongside ELF, for gaining a comprehensive understanding of electron localization. researchgate.net The LOL contours would clearly distinguish the covalent bond frameworks and the non-bonding lone pairs on the heteroatoms from regions of low electron density.

Average Localized Ionization Energy (ALIE) is a function calculated on the molecular surface that indicates the energy required to remove an electron from a specific location. ALIE maps are valuable for predicting sites susceptible to electrophilic attack, as regions with lower ionization energy represent the most reactive nucleophilic centers. For this compound, ALIE analysis would identify the phenolic oxygen atom, the amide group, and the nitrogen of the imine group as regions with relatively low ALIE values, highlighting them as potential sites for interaction with electrophiles. Computational studies on analogous compounds use ALIE to explore these reactive surfaces and predict chemical behavior. researchgate.net

The Reduced Density Gradient (RDG) is a computational tool derived from electron density and its first derivative. It is exceptionally useful for identifying and visualizing non-covalent interactions (NCIs), which are crucial for molecular conformation and crystal packing. By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), different types of interactions can be distinguished. Spikes in the RDG plot at low density values indicate non-covalent interactions. Specifically:

Strong, attractive interactions (e.g., hydrogen bonds) appear at negative values of sign(λ₂)ρ.

Weak van der Waals interactions appear at values of sign(λ₂)ρ close to zero.

Strong, repulsive interactions (e.g., steric clashes) appear at positive values of sign(λ₂)ρ.

For this compound, this analysis would clearly identify the intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the imine nitrogen (-N=). It would also reveal weaker van der Waals interactions between the two aromatic rings. researchgate.net

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a visualization method based on the RDG that produces three-dimensional isosurfaces to illustrate the location and nature of weak interactions within a molecule. researchgate.net These surfaces are color-coded to differentiate the interaction types:

Blue: Strong attractive forces, such as hydrogen bonds.

Green: Weak van der Waals interactions.

Red: Repulsive steric clashes.

Global Reactivity Descriptors

The key global reactivity descriptors, their formulas, and their significance are outlined below.

DescriptorFormulaSignificance
Ionization Potential (I) I = -E_HOMOThe energy required to remove an electron.
Electron Affinity (A) A = -E_LUMOThe energy released when an electron is added.
Energy Gap (ΔE) ΔE = E_LUMO - E_HOMOIndicates chemical reactivity and stability; a small gap suggests high reactivity. orientjchem.orgresearchgate.net
Electronegativity (χ) χ = (I + A) / 2The power of an atom or molecule to attract electrons. orientjchem.org
Chemical Potential (μ) μ = -χThe "escaping tendency" of electrons from a system. dergipark.org.tr
Chemical Hardness (η) η = (I - A) / 2Measures the resistance to change in electron distribution. Hard molecules have a large energy gap. orientjchem.org
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; a measure of molecular reactivity. dergipark.org.tr
Electrophilicity Index (ω) ω = μ² / (2η)Measures the propensity of a species to accept electrons; a good electrophile has a high ω value. dergipark.org.trorientjchem.org

For this compound, the presence of conjugated π-systems and electron-donating and withdrawing groups suggests a relatively small HOMO-LUMO energy gap, pointing towards significant chemical reactivity. researchgate.net A high value for the electrophilicity index (ω) would indicate its capacity to act as a good electron acceptor in chemical reactions. scispace.com

Thermodynamic Characteristics from Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for predicting the thermodynamic properties of molecules. These computational methods can provide valuable insights into the stability and reactivity of this compound by calculating key thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G).

The process typically begins with the optimization of the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). Following this, frequency calculations are performed on the optimized structure. These calculations are crucial as they not only confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provide the necessary data to compute the thermodynamic properties.

The standard thermodynamic functions are derived from statistical mechanics, utilizing the computed vibrational frequencies, rotational constants, and electronic energy of the molecule.

Enthalpy (H): This parameter represents the total heat content of the system. In computational studies, the change in enthalpy (ΔH) is often calculated to determine if a reaction is exothermic or endothermic.

Entropy (S): Entropy is a measure of the disorder or randomness of a system. It is calculated based on the vibrational, rotational, and translational contributions to the molecular partition function.

Gibbs Free Energy (G): Gibbs free energy is a critical indicator of the spontaneity of a chemical process. It is calculated using the equation G = H - TS, where T is the temperature. A negative change in Gibbs free energy (ΔG) indicates a spontaneous process.

For a hypothetical study on this compound, a data table of calculated thermodynamic properties would resemble the following:

ParameterCalculated ValueUnits
Zero-point vibrational energyData not availablekcal/mol
Enthalpy (H)Data not availableHartree/particle
Entropy (S)Data not availablecal/mol-K
Gibbs Free Energy (G)Data not availableHartree/particle

Note: The values in this table are placeholders as specific computational data for this compound is not available in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery and development for predicting the activity of new compounds and optimizing lead structures.

The development of a QSAR model for a series of compounds that includes this compound would involve several key steps:

Data Set Selection: A dataset of structurally related compounds with experimentally determined biological activities (e.g., antibacterial, antifungal, anticancer) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional (1D): Molecular weight, number of atoms, etc.

Topological (2D): Describing atomic connectivity, such as branching indices.

Geometrical (3D): Related to the three-dimensional structure, such as molecular surface area and volume.

Quantum Chemical: Electronic properties like HOMO-LUMO energies, dipole moment, and partial charges.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical relationship between the calculated descriptors and the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSAR model for a series of benzamide derivatives might be represented by an equation like:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2 are coefficients determined from the regression analysis.

For a QSAR study involving this compound, the contribution of its specific structural features would be evaluated. For example, the presence of the hydroxyl group, the imine linkage, and the benzamide moiety would be encoded in the molecular descriptors. The resulting QSAR model would help in understanding which structural properties are crucial for the observed biological activity and could guide the design of more potent analogues.

A table summarizing the types of descriptors that would be relevant for a QSAR study of this compound is presented below:

Descriptor TypeExample Descriptors
ConstitutionalMolecular Weight, Number of H-bond donors/acceptors
TopologicalConnectivity indices, Kappa shape indices
Geometrical (3D)Molecular Surface Area, Molecular Volume, Ovality
Quantum ChemicalHOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges

Note: This table illustrates the types of descriptors used in QSAR modeling; specific values for this compound are dependent on the specific biological activity being modeled and are not available in the searched literature.

Coordination Chemistry and Metal Complexes of 4 2 Hydroxybenzylidene Amino Benzamide

Ligand Design and Metal-Binding Affinity Modulation

The design of 4-[(2-Hydroxybenzylidene)amino]benzamide as a ligand is predicated on its ability to form stable chelate rings with metal ions. The molecule possesses key functional groups that are pivotal to its coordinating capabilities: a phenolic hydroxyl (-OH) group, an azomethine nitrogen (-CH=N-) atom, and an amide (-CONH2) group. The strategic placement of these groups allows for the formation of five or six-membered chelate rings upon coordination with a metal ion, a configuration that is thermodynamically favorable.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound is typically achieved through the direct reaction of the Schiff base with a corresponding metal salt in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. The mixture is usually refluxed for a period to ensure the completion of the reaction, followed by cooling and isolation of the solid complex.

The characterization of these newly formed complexes involves a suite of spectroscopic and analytical techniques to determine their composition, structure, and properties. These methods include elemental analysis, infrared (IR) and UV-Visible spectroscopy, as well as magnetic susceptibility and molar conductance measurements.

Stoichiometry of Metal-Ligand Coordination (e.g., M:L ratios)

The stoichiometry of the metal-ligand coordination in complexes of this compound is a critical aspect of their characterization. Elemental analysis is a primary tool used to determine the empirical formula of the complexes, which in turn reveals the metal-to-ligand (M:L) ratio. For many divalent transition metal ions, a 1:2 metal-to-ligand ratio is commonly observed, leading to the general formula [M(L)₂]. scirp.orgijcrt.org In some instances, a 1:1 ratio may be found, particularly when the metal ion's coordination sphere is completed by solvent molecules or anions from the metal salt. primescholars.com

Table 1: Stoichiometry of Metal Complexes with Schiff Base Ligands Derived from Salicylaldehyde (B1680747) and Amino-Benzamide/Sulfonamide Derivatives

Metal Ion M:L Ratio Reference
Ag(I) 1:1 scirp.org
Cd(II) 1:2 scirp.org
Ce(III) 1:2 scirp.org
Co(II) 1:2 scirp.orgijcrt.org
Cr(III) 1:2 scirp.org
Fe(III) 1:2 scirp.org
Ni(II) 1:2 scirp.org
Pb(II) 1:2 scirp.org

Determination of Binding Sites (e.g., Azomethine Nitrogen, Phenolic Oxygen)

Infrared (IR) spectroscopy is an invaluable tool for identifying the binding sites of the ligand to the metal ion. The IR spectrum of the free Schiff base ligand shows characteristic absorption bands for the phenolic -OH, azomethine -C=N, and amide -C=O and -NH₂ groups. Upon complexation, shifts in the positions of these bands provide clear evidence of coordination.

A broad band in the ligand's spectrum, typically in the region of 3400-3200 cm⁻¹, is attributed to the stretching vibration of the phenolic -OH group. The disappearance of this band in the spectra of the metal complexes indicates the deprotonation of the hydroxyl group and the coordination of the phenolic oxygen to the metal ion. recentscientific.com Furthermore, the stretching vibration of the azomethine group, which appears around 1625-1615 cm⁻¹ in the free ligand, often shifts to a lower frequency in the complexes. This shift is a strong indication that the azomethine nitrogen is involved in the coordination to the metal center. recentscientific.com The appearance of new, non-ligand bands in the far-IR region of the complexes' spectra, typically between 550-450 cm⁻¹, can be assigned to the M-O and M-N stretching vibrations, further confirming the coordination through the phenolic oxygen and azomethine nitrogen. ijcrt.org

Molar Conductivity Measurements for Electrolyte Behavior

Molar conductivity measurements are performed on solutions of the metal complexes, usually in a polar solvent like dimethylformamide (DMF), to determine whether they are electrolytes or non-electrolytes. The measured molar conductance values are compared with established ranges for different electrolyte types. Low molar conductivity values, typically in the range of 5-30 Ω⁻¹cm²mol⁻¹, suggest that the complexes are non-electrolytic in nature. scirp.org This indicates that the anions of the metal salt are not present as free ions in the solution but are part of the coordination sphere or that the charge of the metal ion is neutralized by the deprotonated ligand. Conversely, higher molar conductivity values would suggest an electrolytic nature, where the complex is ionic. For many of the studied complexes of Schiff bases derived from salicylaldehyde and aminobenzamide derivatives, the results point towards a non-electrolytic character. scirp.org

Table 2: Molar Conductivity of Metal Complexes with a Schiff Base Derived from Salicylaldehyde and a Sulfonamide Derivative

Complex Molar Conductivity (Λm) in Ω⁻¹mol⁻¹cm² Electrolytic Nature Reference
Cd(II) Complex 12.34 Non-electrolyte scirp.org
Ce(III) Complex 27.43 Non-electrolyte scirp.org
Co(II) Complex 6.20 Non-electrolyte scirp.org
Cr(III) Complex 10.51 Non-electrolyte scirp.org
Fe(III) Complex 195.97 Electrolyte scirp.org
Ni(II) Complex 11.23 Non-electrolyte scirp.org

Magnetic Moment Studies

Magnetic susceptibility measurements at room temperature are crucial for understanding the electronic structure and stereochemistry of the metal complexes. The effective magnetic moment (μ_eff), calculated from these measurements, provides information about the number of unpaired electrons in the metal ion, which in turn helps in elucidating the geometry of the complex.

For instance, Co(II) complexes often exhibit magnetic moments in the range of 4.9-5.2 Bohr Magnetons (B.M.), which is indicative of a high-spin octahedral geometry. researchgate.net Ni(II) complexes with magnetic moments around 3.0 B.M. are also typically octahedral. Cu(II) complexes usually have magnetic moments of approximately 1.73 B.M., corresponding to one unpaired electron, which is consistent with a square planar or distorted octahedral geometry. Zn(II) and Cd(II) complexes are expected to be diamagnetic due to their d¹⁰ electronic configuration.

Table 3: Magnetic Moments of Metal Complexes with Schiff Base Ligands Derived from Salicylaldehyde and Amino-Benzamide/Sulfonamide Derivatives

Metal Ion Magnetic Moment (μ_eff) in B.M. Probable Geometry Reference
Co(II) 3.91 Square Planar ijcrt.org
Co(II) 4.92 Octahedral researchgate.net
Ni(II) Diamagnetic Square Planar
Cu(II) 1.75-1.85 Square Planar/Distorted Octahedral

Structural Elucidation of Metal Complexes

The structural elucidation of metal complexes of this compound and its analogues is accomplished by a combination of the aforementioned spectroscopic and magnetic studies, often corroborated by single-crystal X-ray diffraction analysis when suitable crystals can be obtained.

Based on the collective data, the Schiff base typically acts as a bidentate ligand, coordinating through the phenolic oxygen and the azomethine nitrogen. In a 1:2 metal-to-ligand stoichiometry with divalent metal ions, an octahedral geometry is frequently proposed. In this arrangement, the two ligand molecules are coordinated to the metal ion in a trans- or cis-configuration. For metal ions that favor a square planar geometry, such as Ni(II) in some cases, a 1:2 complex would also adopt a planar arrangement of the donor atoms around the central metal.

In the case of the closely related 4-[(2-hydroxybenzylidene)amino]benzenesulfonamide, single-crystal X-ray diffraction has confirmed the structure of the free ligand. nih.gov For its metal complexes, spectroscopic data strongly supports the proposed coordination modes and geometries. For example, the electronic spectra of Co(II) complexes often show absorption bands characteristic of d-d transitions in an octahedral field. researchgate.net Similarly, the electronic spectra of Ni(II) and Cu(II) complexes provide evidence for their respective geometries. The powder X-ray diffraction patterns of some complexes have also been studied, indicating their crystalline nature. ijcrt.org

Spectroscopic Characterization (UV-Vis, FT-IR, NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the formation of metal complexes and elucidating the coordination mode of the ligand. researchgate.netnepjol.info

FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy offers direct evidence of the ligand's functional groups involved in bonding with the metal ion. researchgate.net In the free ligand, characteristic vibrational bands for the phenolic hydroxyl (O-H), azomethine (C=N), and amide (C=O) groups are observed. Upon complexation, the broad ν(O-H) band, typically seen in the free ligand, often disappears or shifts, indicating the deprotonation of the phenolic group and the coordination of the oxygen atom to the metal. tandfonline.com A noticeable shift in the ν(C=N) stretching frequency to either higher or lower wavenumbers is a strong indicator that the azomethine nitrogen is involved in chelation. primescholars.comresearchgate.net Furthermore, shifts in the bands corresponding to the amide group can signify its participation in the coordination sphere. nih.gov New bands at lower frequencies can also appear, which are attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.net

Interactive Table 1: Key FT-IR Spectral Data (cm⁻¹) for this compound and its Metal Complexes

Functional GroupFree Ligand (Approx. cm⁻¹)Metal Complex (Approx. cm⁻¹)Inference
Phenolic ν(O-H)~3400 (broad)Disappears or weakensDeprotonation and coordination of phenolic oxygen. tandfonline.com
Azomethine ν(C=N)~1620Shifts (e.g., to ~1600-1610)Coordination of azomethine nitrogen. primescholars.com
Amide ν(C=O)~1660ShiftsPotential coordination of amide oxygen.
Metal-Nitrogen ν(M-N)N/A~520-560Formation of M-N bond. researchgate.net
Metal-Oxygen ν(M-O)N/A~400-480Formation of M-O bond. researchgate.net

UV-Visible Spectroscopy: Electronic spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of the free ligand typically shows absorption bands arising from π→π* and n→π* transitions within the aromatic rings and the C=N chromophore. researchgate.net Upon coordination with a metal ion, these bands may shift (either hypsochromically or bathochromically), and new bands can emerge. semanticscholar.org The appearance of new, often lower-energy, bands is frequently assigned to ligand-to-metal charge transfer (LMCT) transitions, which provides strong evidence of complex formation. semanticscholar.orgresearchgate.net For transition metal complexes with d-electrons, additional weak bands corresponding to d-d transitions may also be observed. researchgate.net

¹H NMR Spectroscopy: For diamagnetic metal complexes, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural analysis in solution. researchgate.netmdpi.com Key signals in the spectrum of the free ligand include the phenolic -OH proton, the azomethine -CH proton, and the aromatic protons. mdpi.com A definitive sign of coordination is the disappearance of the phenolic -OH proton signal, which confirms its deprotonation upon forming a bond with the metal ion. researchgate.net The signal for the azomethine proton (–CH=N–) typically undergoes a downfield or upfield shift upon complexation, indicating a change in its electronic environment due to the coordination of the adjacent nitrogen atom. researchgate.net

Mass Spectrometry: Mass spectrometry is crucial for determining the molecular weight and confirming the stoichiometry of the newly formed metal complexes. rsc.orgresearchgate.net The resulting mass spectrum typically shows a molecular ion peak ([M]⁺) or related peaks like [M+H]⁺ that correspond to the proposed metal-to-ligand ratio, thereby verifying the structure of the complex. rsc.orgnih.gov

Single Crystal X-ray Diffraction Analysis of Coordination Geometry

For Schiff base ligands derived from salicylaldehyde, such as this compound, the ligand can act in a bidentate or tridentate fashion. ijcrr.comresearchgate.net Coordination commonly occurs through the deprotonated phenolic oxygen and the imine nitrogen. nih.gov Depending on the metal ion and reaction conditions, the amide group may also participate in coordination. The resulting metal complexes can exhibit various geometries, including square planar, tetrahedral, square pyramidal, and octahedral, depending on the coordination number of the metal ion. nih.govresearchgate.netresearchgate.net For instance, studies on related Schiff base complexes have shown that Cu(II) and Ni(II) can form square planar or octahedral complexes, while Zn(II) often forms tetrahedral complexes. mdpi.comresearchgate.netnih.gov

Influence of Complexation on Molecular Properties and Biological Activity

The act of chelation, where a ligand binds to a central metal ion, can profoundly alter the physicochemical and biological properties of the parent organic molecule. chemijournal.com

Enhanced Bioactivity of Metal Chelates Compared to Free Ligand

A well-documented phenomenon in medicinal inorganic chemistry is the enhancement of biological activity of a ligand upon coordination to a metal ion. nih.govchemijournal.com Metal complexes of this compound and similar Schiff bases often show greater antimicrobial or antifungal activity than the free, uncomplexed ligand. nih.govtandfonline.comnih.gov This increased potency is frequently explained by chelation theory. researchgate.nettandfonline.comwisdomlib.org

According to Tweedy's chelation theory, the coordination of the ligand to the metal ion reduces the polarity of the metal. nih.govtandfonline.com This occurs because the positive charge of the metal ion is partially shared with the donor atoms of the ligand and delocalized over the entire chelate ring. tandfonline.comwisdomlib.org This delocalization increases the lipophilicity (lipid-solubility) of the complex, which in turn enhances its ability to penetrate the lipid membranes of pathogenic microorganisms like bacteria and fungi. tandfonline.comtandfonline.com Once inside the cell, the complex can disrupt vital cellular processes, such as protein synthesis or enzyme function, leading to the inhibition of growth or cell death. tandfonline.com

Interactive Table 2: Comparative Biological Activity

Organism TypeFree Ligand ActivityMetal Complex ActivityRationale
Bacteria (Gram-positive/negative)ModerateSignificantly HigherIncreased lipophilicity via chelation enhances cell wall penetration. nih.govtandfonline.com
FungiModerateSignificantly HigherThe complex interferes with essential metabolic pathways of the organism. tandfonline.comnih.gov

Tuning of Electronic Properties via Metal Ion Coordination

The coordination of a metal ion to this compound significantly perturbs the electronic properties of the ligand. The metal ion functions as a Lewis acid, influencing the electron density distribution across the Schiff base framework. nih.gov This interaction between the metal's d-orbitals and the ligand's molecular orbitals leads to the formation of new orbitals and alters the energy of electronic transitions, an effect that is observable in the UV-Vis spectrum through the appearance of charge-transfer bands. semanticscholar.orgresearchgate.net

This modification of electronic structure is dependent on the specific metal ion used—its size, charge, and the nature of its orbitals all play a role. nih.gov This "tuning" capability is a key principle in the design of coordination compounds. By selecting different metal ions, it is possible to modulate the electronic properties of the resulting complex, which can influence its stability, reactivity, and potential applications in areas such as catalysis or materials science. sapub.org

In Vitro Biological Activities and Mechanistic Research

Antimicrobial Efficacy Studies

Research into the antimicrobial properties of 4-[(2-Hydroxybenzylidene)amino]benzamide and its structural analogs has revealed a spectrum of activity against various bacterial and fungal strains. The presence of the azomethine group (-CH=N-) in Schiff bases is often associated with their biological activity.

Studies have demonstrated that Schiff bases derived from salicylaldehyde (B1680747), including structures related to this compound, exhibit activity against Gram-positive bacteria. For instance, a series of peptide and Schiff bases were synthesized and tested for their antibacterial properties, with some compounds showing notable efficacy. nih.gov Specifically, a related compound, N-(3-(5-bromo-2-hydroxybenzylideneamino)propyl)-2-hydroxybenzamide, displayed significant inhibitory action against various bacteria. nih.gov

In a study involving sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde moiety, a derivative, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, was evaluated against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus. nih.gov While another compound in the series showed higher activity, this highlights the investigation of this class of compounds against clinically relevant Gram-positive pathogens. nih.gov Furthermore, research on other benzamide (B126) derivatives has identified compounds with potent activity against Bacillus subtilis. nanobioletters.com

Table 1: Summary of Antibacterial Activity Against Gram-Positive Bacteria for Related Compounds

Compound/Derivative Bacterial Strain Activity/MIC Reference
N-(3-(5-bromo-2-hydroxybenzylideneamino)propyl)-2-hydroxybenzamide Various bacteria MIC values of 0.39-3.13 µg/mL nih.gov
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide Staphylococcus aureus (methicillin-sensitive and resistant) MIC 15.62-31.25 µmol/L nih.gov
Compound 5a (a benzamide derivative) Bacillus subtilis Zone of inhibition: 25 mm, MIC: 6.25 µg/mL nanobioletters.com

The efficacy of this compound and its analogs extends to Gram-negative bacteria. A study on metal-based sulfonamides, which included the X-ray structure of 4-[(2-hydroxybenzylidene)amino]benzenesulfonamide, reported screening against a panel of Gram-negative bacteria including E. coli, K. pneumoniae, P. aeruginosa, and S. typhi. nih.gov The synthesized compounds, including the parent Schiff base, showed moderate to significant antibacterial activity. nih.gov

Further research on other benzamide derivatives has also highlighted promising results. One synthesized benzamide compound demonstrated excellent activity against E. coli, with a zone of inhibition of 31 mm and a Minimum Inhibitory Concentration (MIC) of 3.12 μg/mL. nanobioletters.com

Table 2: Summary of Antibacterial Activity Against Gram-Negative Bacteria

Compound/Derivative Bacterial Strain Activity/MIC Reference
Schiff base-derived sulfonamides E. coli, K. pneumoniae, P. aeruginosa, S. typhi Moderate to significant activity nih.gov
Compound 5a (a benzamide derivative) E. coli Zone of inhibition: 31 mm, MIC: 3.12 µg/mL nanobioletters.com

In addition to antibacterial properties, antifungal activity has been observed. A comprehensive study that included 4-[(2-hydroxybenzylidene)amino]benzenesulfonamide screened compounds against a variety of fungal strains, including T. longifusus, C. albicans, and A. flavus. nih.gov The results indicated that some of the compounds possessed significant antifungal activity. nih.gov However, a separate study on sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde scaffold found that the studied derivatives exhibited almost no antifungal potency. nih.gov This suggests that structural variations can significantly impact antifungal efficacy.

Table 3: Summary of Antifungal Activity

Compound/Derivative Fungal Strain Activity Reference
Schiff base-derived sulfonamides T. longifusus, C. albicans, A. flavus Significant activity for some compounds nih.gov
Sulfonamides with 5-chloro-2-hydroxybenzaldehyde scaffold Various fungi Almost no antifungal potency nih.gov

The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency. For a related compound, N-(3-(5-bromo-2-hydroxybenzylideneamino)propyl)-2-hydroxybenzamide, MIC values were found to be in the range of 0.39-3.13 µg/mL against a variety of bacteria. nih.gov In another study, a benzamide derivative showed an MIC of 6.25 µg/mL against B. subtilis and 3.12 µg/mL against E. coli. nanobioletters.com

Information regarding the Minimum Bactericidal Concentration (MBC), which is the lowest concentration of an antimicrobial agent required to kill a particular bacterium, is less commonly reported in the initial screening studies for this specific compound. Generally, time-kill assays are employed to determine if a compound is bactericidal or bacteriostatic, where a bactericidal agent typically causes a ≥3-log10 reduction in CFU/mL. nih.gov

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. Research into related benzamide structures has shown potential for anti-biofilm activity. A study on amphipathic sulfonamidobenzamides demonstrated that several compounds could eradicate ≥90% of pre-established biofilms of methicillin-resistant Staphylococcus epidermidis (MRSE) at a concentration of 40 μg/ml. nih.gov Another study on 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB) revealed that it could dislodge nearly 80% of preformed biofilms of methicillin-resistant S. aureus (MRSA). nih.gov While these studies are on related structures, they suggest that the benzamide scaffold could be a promising starting point for the development of anti-biofilm agents.

The precise mechanism of action for this compound is not fully elucidated; however, research on related compounds provides some insights. One proposed mechanism for similar antimicrobial compounds is the disruption of the bacterial cell membrane. nih.gov For example, the mechanism of action for an amphipathic sulfonamidobenzamide was found to be similar to the biocide chlorhexidine, which targets the bacterial cell membrane. nih.gov Studies on other halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have shown they can depolarize bacterial membranes. nih.gov

Another potential mechanism is the inhibition of essential bacterial enzymes. A series of peptide and Schiff bases were investigated for their inhibitory activity against Escherichia coli beta-ketoacyl-acyl carrier protein synthase III (ecKAS III), an essential enzyme in fatty acid biosynthesis. nih.gov Furthermore, benzimidazoles, which share some structural similarities with benzamides, are known to act as competitive inhibitors that can replace purine, thereby blocking the biosynthesis of nucleic acids and proteins in the bacterial cell wall. nih.gov The presence of an ortho-hydroxyl group in benzaldehydes is suggested to contribute to antifungal activity by disrupting cellular antioxidation. nih.gov

In Vitro Anticancer and Cytotoxic Activity Assessment

Detailed assessments as outlined below have not been specifically reported for this compound. The following sections describe the standard methodologies used to evaluate such compounds, which would be necessary to determine the potential of this compound as an anticancer agent.

To evaluate the anticancer potential of a compound, its cytotoxic (cell-killing) effect is typically tested against a panel of human cancer cell lines. This panel often includes cell lines representing various types of cancer to determine the breadth and selectivity of the compound's activity. Standard cell lines for such screenings include:

Gastric Cancer: (e.g., AGS, KATO III)

Melanoma: (e.g., A375, G361) Current time information in Dinwiddie County, US.

Colon Cancer: (e.g., HCT-116, HT-29) nih.gov

Breast Cancer: (e.g., MCF-7, MDA-MB-231) nih.gov

Cervical Cancer: (e.g., HeLa)

Leukemia: (e.g., HL-60, K562) nih.gov

Liver Cancer: (e.g., HepG2)

Prostate Cancer: (e.g., PC-3, LNCaP)

Currently, there is no specific data available from studies that have tested this compound against these, or other, cancer cell lines.

A critical step in assessing cytotoxicity is the determination of the IC50 value, which is the concentration of a compound required to inhibit a specific biological or biochemical function (like cell proliferation) by 50%. nih.gov Similarly, the GI50 value represents the concentration needed to inhibit cell growth by 50%. doaj.org These values are fundamental benchmarks for a compound's potency. Lower IC50 or GI50 values indicate higher potency. nih.gov

No IC50 or GI50 values for this compound against any cancer cell lines have been reported in the available literature. For context, studies on other novel Schiff bases have reported IC50 values in the micromolar (µM) range against various cancer cell lines. nih.gov

Table 1: Illustrative Data Table for IC50 Values (Hypothetical) This table is for illustrative purposes only, as no specific data exists for the target compound.

Cell LineCancer TypeIC50 (µM)
MCF-7BreastData Not Available
HeLaCervicalData Not Available
HepG2LiverData Not Available
HCT-116ColonData Not Available

Cell viability assays are used to measure the proportion of live, healthy cells after exposure to a compound. The MTT assay is a widely used colorimetric assay for this purpose. europa.eu In this assay, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. europa.eueuropa.eu The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. europa.eunih.gov A decrease in cell viability in the presence of the compound indicates cytotoxic or anti-proliferative effects.

No studies utilizing the MTT assay or other cell viability assays to evaluate the effect of this compound have been identified.

A key mechanism by which many anticancer drugs eliminate cancer cells is by inducing apoptosis, or programmed cell death. researchgate.net This is a controlled, orderly process that avoids the inflammatory response associated with necrosis. researchgate.net Investigating whether a compound induces apoptosis is a crucial part of its characterization.

Cells undergoing apoptosis exhibit distinct morphological changes that can be observed using microscopy. These changes are hallmarks of the apoptotic process and include:

Cell Shrinkage: The cell loses water and becomes smaller and denser.

Membrane Blebbing: The cell membrane forms irregular buds or protrusions.

Chromatin Condensation: The chromatin in the nucleus compacts into dense masses against the nuclear envelope.

Nuclear Fragmentation: The nucleus breaks down into smaller, discrete bodies.

Formation of Apoptotic Bodies: The cell breaks apart into smaller, membrane-bound fragments called apoptotic bodies, which are then cleared by phagocytic cells. researchgate.net

No research has been published describing the morphological changes in cancer cells following treatment with this compound.

To confirm and quantify apoptosis, specific assays are employed.

TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is designed to detect DNA fragmentation, a late-stage event in apoptosis. The enzyme Terminal Deoxynucleotidyl Transferase (TdT) is used to label the broken DNA ends with fluorescently tagged dUTPs, allowing for the identification of apoptotic cells via fluorescence microscopy. nih.gov

ELISA-based Apoptosis Assays: Enzyme-Linked Immunosorbent Assays (ELISAs) can be used to detect apoptosis by quantifying markers like histone-associated DNA fragments (nucleosomes) that are released into the cytoplasm during apoptosis. Other ELISA kits can measure the levels of key apoptosis-regulating proteins, such as caspases or members of the Bcl-2 family.

There is no available data from TUNEL, ELISA, or other apoptosis assays to confirm whether this compound can induce apoptosis in cancer cells.

Induction of Apoptosis (Programmed Cell Death)

Modulation of Signaling Pathways Associated with Cell Proliferation and Survival

While direct studies on the effect of this compound on specific cell proliferation and survival signaling pathways are not extensively documented, research on related benzamide derivatives suggests potential interactions with these crucial cellular cascades. For instance, a series of novel 4-(2-pyrimidinylamino)benzamide derivatives were designed and shown to be potent inhibitors of the Hedgehog signaling pathway, a critical regulator of cell growth and differentiation. nih.gov Although structurally distinct from this compound, this finding highlights the potential for benzamide-based compounds to modulate key signaling pathways involved in cell proliferation.

The PI3K/Akt/mTOR and MAPK pathways are central to cell survival and proliferation. While direct evidence is lacking for this compound, the broader class of Schiff bases, to which this compound belongs, has been recognized for a wide array of biological activities, often stemming from their interaction with cellular signaling. scirp.orgrasayanjournal.co.ingsconlinepress.comjetir.orgniscpr.res.in Further investigation is required to specifically elucidate the role of this compound in modulating these and other signaling cascades.

Cell Cycle Modulation and Arrest Analysis (e.g., G2/M Phase Arrest by Flow Cytometry)

The ability of a compound to interfere with the cell cycle is a key indicator of its potential as an antiproliferative agent. Studies on derivatives of benzamide have demonstrated the capacity to induce cell cycle arrest. For example, a novel series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives were found to potently induce cell-cycle arrest at the G2 phase. nih.gov Similarly, research on 4-(bis(2-chloroethyl)amino)benzamide derivatives revealed that the induction of G2/M phase arrest contributes to their antitumor effects. nih.govnih.gov

Furthermore, a study on 2-amino-1,4-naphthoquinone-benzamide derivatives showed that some of these compounds dose-dependently increased the percentage of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov While these findings are for related benzamide structures, they suggest that the benzamide scaffold is a viable pharmacophore for developing agents that modulate the cell cycle. The specific effects of this compound on cell cycle progression, potentially analyzable by techniques such as flow cytometry, remain an area for future investigation. Research on 3-aminobenzamide (B1265367) has also shown it can delay the entry of cells into the S phase and extend the S phase itself. nih.gov

Enzymatic Inhibition as a Mechanism of Action

Histone Deacetylases (HDACs)

Benzamide-containing compounds have been identified as a significant class of histone deacetylase (HDAC) inhibitors. nih.govrcsb.org Research has shown that N-(2-aminophenyl)-benzamide derivatives can effectively inhibit Class I HDAC enzymes, specifically HDAC1 and HDAC2, at nanomolar concentrations. nih.gov In a related study, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide demonstrated selective inhibitory activity against HDAC1, HDAC2, and HDAC3 with IC50 values in the nanomolar range. nih.govnih.gov These findings underscore the potential of the benzamide scaffold, a core component of this compound, to interact with and inhibit these critical epigenetic regulators.

Table 1: HDAC Inhibition by a Benzamide Derivative

Compound HDAC1 IC50 (nM) HDAC2 IC50 (nM) HDAC3 IC50 (nM)
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide 95.2 260.7 255.7

Data from a study on a structurally related benzamide derivative. nih.govnih.gov

Tyrosine Kinases (EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, PDGFRb)

Tyrosine kinases are crucial mediators of cell signaling and are often dysregulated in diseases like cancer. A study focusing on novel 4-(arylaminomethyl)benzamide derivatives revealed potent inhibitory activity against a panel of eight receptor tyrosine kinases, including EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, and PDGFRb. nih.gov Notably, analogues containing a (trifluoromethyl)benzene ring exhibited very high potency against EGFR, with inhibition percentages exceeding 90% at a concentration of 10 nM. nih.gov While these compounds are not identical to this compound, the shared benzamide core suggests that this class of molecules has the potential to be developed into effective tyrosine kinase inhibitors. Additionally, certain 4-hydroxycinnamamide (B120813) derivatives have been identified as specific inhibitors of the tyrosine kinase activity of the epidermal growth factor (EGF) receptor. nih.gov

Table 2: Tyrosine Kinase Inhibition by 4-(Arylaminomethyl)benzamide Derivatives

Compound Kinase Target Inhibition at 10 nM (%)
Analogue 11 EGFR 91
Analogue 13 EGFR 92

Data from a study on structurally related benzamide derivatives. nih.gov

Other Enzymatic Inhibition Studies

Protease Inhibition

The potential for 2-hydroxy-benzamide derivatives to act as protease inhibitors has been explored. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been evaluated for their in vitro anti-inflammatory activity through a protease inhibition assay, demonstrating superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid. nih.gov This suggests that the salicylanilide (B1680751) scaffold, which is closely related to this compound, can interact with proteases. Salicylanilides have also been investigated for their ability to inhibit the epidermal growth factor receptor (EGFR) protein tyrosine kinases and the SARS-CoV-2 3CL protease. nih.gov

Carbonic Anhydrase Inhibition

While specific data for this compound is not available, studies on related structures provide insights. For example, the synthesis of N-hydroxybenzoyl isoxazole (B147169) derivatives has been explored, and their biological activity spectrum, including potential carbonic anhydrase inhibition, has been assessed computationally. researchgate.net

DNA Interaction Studies

Schiff bases and their metal complexes are known to interact with DNA, a property that is often linked to their biological activities. scirp.orgnih.govsigmaaldrich.com The primary modes of non-covalent interaction are intercalation between DNA base pairs, binding within the major or minor grooves, and electrostatic interactions. nih.govsigmaaldrich.com

Studies on transition metal complexes of Schiff bases derived from 2-hydroxybenzylidene-4-aminoantipyrine and amino acids have indicated that these complexes interact with calf thymus DNA primarily through a minor groove binding mode. nih.govsigmaaldrich.com While these are metal complexes and not the free ligand, this research highlights the potential of the 2-hydroxybenzylidene moiety to direct molecules to interact with DNA. The specific DNA binding properties of this compound itself have not been experimentally determined and represent an area for further research. Computational and spectroscopic studies on other Schiff base derivatives have also been employed to understand their DNA binding capabilities. mdpi.comcmjpublishers.com

Molecular Modeling and Docking Studies for Biological Targets

Ligand-Protein Interaction Analysis

Molecular docking simulations are employed to predict the preferred binding orientation and affinity of a ligand to a protein target. For 4-[(2-Hydroxybenzylidene)amino]benzamide, these studies reveal several key potential interactions that stabilize its binding within an active site.

The structure of this Schiff base is characterized by two aromatic rings linked by an azomethine (-CH=N-) group. Molecules with this core structure are often planar due to the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl (-OH) group and the nitrogen atom of the azomethine group. nih.gov This planarity can be a critical factor in how the molecule fits into a protein's binding pocket.

Analysis of related benzamide (B126) derivatives in complex with protein targets highlights common interaction patterns:

Hydrogen Bonding: The amide (-CONH2) and hydroxyl (-OH) groups are primary sites for forming hydrogen bonds with amino acid residues in a protein's active site. The amide can act as both a hydrogen bond donor and acceptor, while the hydroxyl group is a strong donor. In docking studies of similar benzamide inhibitors, hydrogen bonds to key residues like methionine and threonine in kinase active sites have been observed. nih.gov

Hydrophobic Interactions: The two phenyl rings of the molecule can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket.

Coordination Bonds: In metalloenzymes, such as histone deacetylases (HDACs), the amide or other suitable functional groups can form coordination bonds with the metal ion (typically zinc) in the catalytic site. For many benzamide-based inhibitors, the 2-aminobenzamide (B116534) moiety is a known zinc-binding group (ZBG). nih.govmdpi.com

A summary of potential interactions based on studies of analogous compounds is presented below.

Interaction TypeMolecular Feature of LigandPotential Interacting Amino Acid Residues
Hydrogen BondAmide (-CONH2), Hydroxyl (-OH)Asp, Thr, Met, Ser, His
Hydrophobic/π-π StackingBenzene RingsPhe, Tyr, Trp, Leu, Val
Metal CoordinationAmide Carbonyl Oxygen/Amine NitrogenZinc ion (in metalloenzymes like HDACs)
Intramolecular H-BondHydroxyl (-OH) and Azomethine (-N=)N/A (stabilizes ligand conformation)

Identification of Potential Molecular Targets and Binding Sites

The structural features of this compound, particularly the benzamide scaffold, suggest its potential as an inhibitor for several classes of enzymes implicated in disease, most notably protein kinases and histone deacetylases (HDACs).

Protein Kinases (e.g., Bcr-Abl): Protein kinases are a major class of drug targets, especially in oncology. nih.gov The Bcr-Abl fusion protein is a tyrosine kinase that is a key driver in chronic myeloid leukemia (CML). nih.gov Inhibitors of Bcr-Abl typically bind in the ATP-binding pocket. Docking studies on benzamide derivatives have shown that they can occupy this site, forming hydrogen bonds with the "hinge region" (e.g., Met-318) that connects the N- and C-lobes of the kinase domain. nih.govnih.gov Some benzamide analogues have been designed with flexible linkers to access an allosteric pocket near the ATP binding site, which can help overcome drug resistance, such as that caused by the T315I mutation. nih.gov

Histone Deacetylases (e.g., HDAC8): HDACs are a class of enzymes crucial for epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. nih.govnih.gov The active site of class I HDACs (including HDAC1, 2, 3, and 8) consists of a tubular pocket leading to a catalytic zinc ion. rcsb.org Benzamide-based inhibitors, particularly those with a 2-aminobenzamide group, are known to act as potent and selective class I HDAC inhibitors. nih.govmdpi.com The amino group of the benzamide chelates the zinc ion, while the rest of the molecule extends along the hydrophobic gorge, making additional contacts that determine potency and isoform selectivity. rcsb.org HDAC8, specifically, is a target for neuroblastoma and other cancers. nih.gov

Prediction of Inhibitory Activity Against Specific Enzymes (e.g., HDAC8, Bcr-Abl)

While direct experimental data for this compound is limited, its potential inhibitory activity can be inferred from computational predictions and the activities of structurally similar compounds.

HDAC8 Inhibition: Benzamides are a well-established class of HDAC inhibitors. rcsb.org For a compound to be an effective HDAC inhibitor, it typically requires a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with residues at the rim of the active site. In this compound, the benzamide moiety could potentially serve as the ZBG. Molecular docking studies of various 2-aminobenzamides show that the primary amine and adjacent amide carbonyl can coordinate with the active site zinc ion. nih.gov The inhibitory activity of benzamides against HDAC isoforms varies significantly based on their structure. For instance, some novel pyrazine-linked 2-aminobenzamides show high selectivity for HDAC1, 2, and 3 over HDAC8. nih.gov

Below is a table showing the inhibitory concentrations (IC₅₀) of various benzamide derivatives against different HDAC isoforms, illustrating the range of potencies and selectivities that can be achieved with this chemical class.

Compound ClassTarget HDACIC₅₀ (nM)Reference
N-(2-aminophenyl)-benzamide derivativeHDAC195.2 nih.gov
N-(2-aminophenyl)-benzamide derivativeHDAC2260.7 nih.gov
N-(2-aminophenyl)-benzamide derivativeHDAC3255.7 nih.gov
Pyrazine-linked 2-aminobenzamide (19f)HDAC118 nih.gov
Pyrazine-linked 2-aminobenzamide (19f)HDAC220 nih.gov
Pyrazine-linked 2-aminobenzamide (19f)HDAC311 nih.gov

Bcr-Abl Inhibition: The development of Bcr-Abl inhibitors is critical for treating CML. A significant challenge is the emergence of mutations like T315I, which confers resistance to many first- and second-generation inhibitors. nih.gov Computational studies have shown that benzamide derivatives can be designed to inhibit both wild-type and mutant Bcr-Abl. nih.govnih.gov In one study, a series of 4-(arylaminomethyl)benzamide derivatives were synthesized and evaluated. Molecular modeling suggested that the flexible 4-(aminomethyl)benzamide (B1271630) linker allowed the compound to adopt a favorable geometry, avoiding steric clashes with the bulky isoleucine residue in the T315I mutant and enabling binding to the active site. nih.govnih.gov

The table below presents the inhibitory activity of representative benzamide-based kinase inhibitors.

CompoundTarget KinaseInhibitionConcentrationReference
Analogue 11 (trifluoromethyl)benzeneEGFR91%10 nM nih.gov
Analogue 13 (trifluoromethyl)benzeneEGFR92%10 nM nih.gov
Thiazolamide-benzamide (3m)Abl (wild-type)IC₅₀ = 1.27 µMN/A
Thiazolamide-benzamide (3m)Abl (T315I mutant)IC₅₀ = 39.89 µMN/A

Computational Design and Screening of Novel Derivatives

A primary application of molecular modeling is to guide the rational design of new chemical entities with improved biological activity. Starting from a lead compound like this compound, computational methods can be used to design and screen libraries of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties.

The process typically involves several steps:

Structure-Activity Relationship (SAR) Studies: Initial docking and activity data from related compounds help build an SAR model. This model identifies which parts of the molecule are essential for activity and which can be modified. For example, studies on benzamide-based HDAC inhibitors have shown that the length and nature of the linker region are critical for isoform selectivity. zhaojgroup.com

Virtual Library Design: Based on the SAR, a virtual library of novel derivatives is created by systematically modifying the lead structure. For this compound, this could involve adding various substituents to either of the phenyl rings or altering the linker.

High-Throughput Virtual Screening: The designed library of compounds is then screened in silico against the target protein(s). This is a rapid, cost-effective way to prioritize a smaller subset of compounds for chemical synthesis and experimental testing. nih.govresearchgate.net Docking programs are used to predict the binding affinity (e.g., docking score, estimated free energy of binding) for each derivative.

Molecular Dynamics (MD) Simulations: For the most promising candidates identified through docking, MD simulations can be performed. These simulations model the movement of the protein and ligand over time, providing a more accurate assessment of the stability of the ligand-protein complex and the persistence of key interactions. nih.gov

This iterative cycle of computational design, screening, synthesis, and testing is a cornerstone of modern drug discovery, enabling the optimization of lead compounds into clinical candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.